2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, an ethoxyphenyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyphenol as the starting material.
Nitration: The 4-ethoxyphenol undergoes nitration to form 4-ethoxy-2-nitrophenol.
Reduction: The nitro group in 4-ethoxy-2-nitrophenol is reduced to an amino group, resulting in 4-ethoxy-2-aminophenol.
Alkylation: The amino group is then alkylated to form 2-amino-2-(4-ethoxyphenyl)ethanol.
Hydrochloride Formation: Finally, the hydroxyl group is converted to its hydrochloride salt to obtain this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The hydroxyl group can be reduced to form an alkane.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Alkanes: Resulting from the reduction of the hydroxyl group.
Substituted Derivatives: Resulting from substitution reactions involving the ethoxy group.
Scientific Research Applications
2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's biological activity.
Comparison with Similar Compounds
2-Amino-2-(4-tert-butyl-2-ethoxyphenyl)ethanol: Similar structure but with a tert-butyl group instead of an ethoxy group.
2-Amino-2-(4-ethoxyphenyl)acetic acid: Similar core structure but with an acetic acid group instead of a hydroxyl group.
Uniqueness: 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-amino-2-(4-ethoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULTGDNDSBSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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